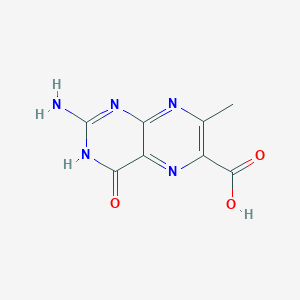
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid is a pteridine derivative Pteridines are a class of heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and methylamine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification techniques such as crystallization, chromatography, or recrystallization are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridines.
Scientific Research Applications
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Research is ongoing into its potential therapeutic applications, including as an enzyme inhibitor.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid involves its interaction with specific enzymes and molecular targets. It can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to bind to active sites on enzymes, influencing their activity and the overall biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpteridine
- 2-Amino-4-oxo-6-methylpteridine
- 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Uniqueness
What sets 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on enzyme interactions and potential therapeutic applications.
Properties
CAS No. |
59743-02-1 |
|---|---|
Molecular Formula |
C8H7N5O3 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-amino-7-methyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-2-3(7(15)16)11-4-5(10-2)12-8(9)13-6(4)14/h1H3,(H,15,16)(H3,9,10,12,13,14) |
InChI Key |
WIDZFVVWLBPENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















